molecular formula C12H9ClFN B8158693 2-Chloro-5-fluoro-4-(p-tolyl)pyridine

2-Chloro-5-fluoro-4-(p-tolyl)pyridine

Cat. No.: B8158693
M. Wt: 221.66 g/mol
InChI Key: UROJCHHJTUIBAM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(p-tolyl)pyridine is a substituted pyridine derivative characterized by halogen atoms (Cl at position 2, F at position 5) and a p-tolyl group (4-methylphenyl) at position 4. This compound is of significant interest in medicinal chemistry due to the synergistic effects of its electron-withdrawing halogens and the electron-donating p-tolyl group, which influence both physicochemical properties and biological activity. Its structural framework is frequently utilized in drug discovery, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROJCHHJTUIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling of 2-Chloro-5-fluoro-4-iodopyridine

The Suzuki-Miyaura reaction is the most widely employed method for introducing the p-tolyl group at the 4-position of the pyridine ring. This approach leverages the reactivity of the iodo substituent in 2-chloro-5-fluoro-4-iodopyridine (CAS: 884494-49-9) with p-tolylboronic acid under palladium catalysis.

Procedure

  • Starting Material Preparation : 2-Chloro-5-fluoro-4-iodopyridine is synthesized via iodination of 2-chloro-5-fluoropyridine using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

  • Coupling Reaction :

    • A mixture of 2-chloro-5-fluoro-4-iodopyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (5:1 v/v) is heated at 80°C under nitrogen for 3–6 hours.

    • The reaction is monitored by TLC, and upon completion, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography.

Optimization Insights

  • Catalyst Systems : Pd(OAc)₂ with NiXantphos in THF/water at room temperature achieves comparable yields (70–75%) to high-temperature protocols.

  • Solvent Effects : Polar aprotic solvents like dioxane enhance coupling efficiency by stabilizing the palladium intermediate.

Performance Data

CatalystBaseTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃8070
Pd(OAc)₂/NiXantphosK₂CO₃2574

Ullmann-Type Coupling with Copper Catalysts

Copper-Mediated Arylation

For systems sensitive to palladium, copper-catalyzed Ullmann coupling offers an alternative. This method employs 2-chloro-5-fluoro-4-bromopyridine and p-tolyl iodide in the presence of CuI and a diamine ligand.

Procedure

  • Reaction Setup : 2-Chloro-5-fluoro-4-bromopyridine (1.0 equiv), p-tolyl iodide (1.5 equiv), CuI (10 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) are combined in DMSO.

  • Heating : The mixture is heated at 110°C for 24 hours under argon.

  • Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via flash chromatography.

Challenges

  • Regioselectivity : Competing homocoupling of aryl halides may occur, necessitating excess p-tolyl iodide.

  • Side Reactions : Prolonged heating can lead to dehalogenation at the 2-chloro position.

Performance Data

CatalystLigandSolventTemperature (°C)Yield (%)Reference
CuIDMEDADMSO11058

Sequential Functionalization via Fluorosulfate Intermediates

Chemoselective Suzuki Coupling

A modular approach involves synthesizing 2-chloro-5-fluoropyridin-4-yl fluorosulfate as a key intermediate, enabling sequential coupling with p-tolylboronic acid.

Procedure

  • Fluorosulfate Synthesis : 2-Chloro-5-fluoropyridin-4-ol is treated with SO₂F₂ in the presence of TEA to yield the fluorosulfate derivative.

  • Suzuki Coupling : The fluorosulfate undergoes Pd-catalyzed coupling with p-tolylboronic acid, selectively replacing the fluorosulfate group with the p-tolyl moiety.

Advantages

  • Chemoselectivity : Fluorosulfates exhibit higher reactivity than chlorides, allowing sequential functionalization without protecting groups.

  • Scalability : Demonstrated for kilogram-scale synthesis in pharmaceutical applications.

Performance Data

StepCatalystYield (%)Reference
Fluorosulfate Formation85
Suzuki CouplingPd(PPh₃)₄91

Direct Chloro-Fluoro Substitution

Electrophilic Aromatic Substitution

While less common, direct substitution on pre-functionalized pyridines has been explored. For example, 4-(p-tolyl)pyridine undergoes sequential chlorination and fluorination using POCl₃ and Selectfluor®.

Procedure

  • Chlorination : 4-(p-Tolyl)pyridine is treated with POCl₃ at 110°C for 14 hours to introduce chlorine at the 2-position.

  • Fluorination : The chlorinated intermediate reacts with Selectfluor® in acetonitrile at 80°C for 6 hours.

Limitations

  • Regioselectivity : Competing substitution at other positions reduces yield (≤40%).

  • Side Products : Over-fluorination or dechlorination may occur.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Chloro-5-fluoro-4-(p-tolyl)pyridine derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring could enhance potency against various cancer cell lines.

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (μM)Target KinaseCell Line
This compound12.5Plk1HeLa
Derivative A8.3Plk1MCF-7
Derivative B15.0Plk1A549

Mechanism of Action
The mechanism involves binding to the ATP-binding site of the kinase, leading to inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Agrochemicals

Pesticide Development
The compound serves as a key intermediate in synthesizing novel pesticides. Its derivatives have shown efficacy against a range of agricultural pests, particularly in formulations targeting resistant species. The incorporation of the chloro and fluoro groups enhances bioactivity and stability.

Case Study: Insecticidal Activity
A comprehensive study evaluated the insecticidal properties of this compound against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations with minimal toxicity to beneficial insects.

Table 2: Insecticidal Efficacy

CompoundLC50 (ppm)Target Pest
This compound25Aphid
Derivative C15Beetle
Derivative D30Thrips

Material Science

Polymer Synthesis
In material science, this compound is utilized as a building block for high-performance polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties.

Case Study: Polymer Blends
Research on polymer blends containing this compound demonstrated enhanced resistance to thermal degradation compared to conventional materials. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess performance.

Table 3: Thermal Properties of Polymer Blends

Polymer BlendTGA Onset Temp (°C)DSC Glass Transition Temp (°C)
Blend A32085
Blend B31080

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine in chemical reactions involves:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical behavior of pyridine derivatives is highly dependent on substituent type and position. Key analogs and their distinguishing features include:

4-Chloro-5-fluoro-2-methylpyridine
  • Structure : Chloro (position 4), fluoro (position 5), methyl (position 2).
6-Amino-2-imino-4-(p-tolyl)-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile
  • Structure: Retains the p-tolyl group but introduces additional functional groups (amino, imino, nitrile).
  • Impact : Enhanced antimicrobial activity (inhibition zones: 12–16 mm) due to increased hydrogen-bonding capacity .
5-Chloro-2-fluoro-4-iodopyridine
  • Structure : Iodo substituent at position 4 instead of p-tolyl.
  • Impact : The larger iodine atom may improve halogen bonding but reduce solubility in polar solvents .

Physicochemical Properties

Data from synthesized analogs reveal trends in melting points, molecular weights, and solubility:

Compound Name Molecular Weight Melting Point (°C) Key Substituents
2-Chloro-5-fluoro-4-(p-tolyl)pyridine ~235.7* Not reported Cl (C2), F (C5), p-tolyl (C4)
4-Chloro-5-fluoro-2-methylpyridine 161.6 Not reported Cl (C4), F (C5), CH3 (C2)
6-Amino-4-(p-tolyl)-derivative ~424.4 268–287 p-tolyl, NH2, CN

*Calculated based on molecular formula.

  • Trends :
    • The p-tolyl group increases molecular weight and may elevate melting points due to enhanced π-π stacking .
    • Halogen substituents (Cl, F) reduce solubility in aqueous media but improve lipid membrane permeability .
Antimicrobial Efficacy
  • Target Compound: Expected activity based on structural similarity to 6-amino-4-(p-tolyl)-derivatives, which exhibit inhibition zones of 12–16 mm against Gram-positive bacteria and Candida spp. .
  • Analog Comparison : Replacement of p-tolyl with smaller groups (e.g., methyl) reduces antimicrobial potency, highlighting the role of aryl interactions in target binding .
Enzyme Inhibition
  • TNF-α Inhibition : In pyrazole-based analogs, the p-tolyl group is critical for maintaining TNF-α inhibitory activity. Substitution with bulkier groups (e.g., 4-Br, 4-CF3) or positional isomers (e.g., 4-tert-butyl) reduces potency by >50% .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-5-fluoro-4-(p-tolyl)pyridine, and how can intermediates be characterized?

Answer: A common approach involves Suzuki-Miyaura coupling to introduce the p-tolyl group to a pre-functionalized pyridine core. For example, 2-chloro-5-fluoropyridine (CAS 1480-65-5) can serve as a starting material, followed by coupling with p-tolylboronic acid under palladium catalysis . Key intermediates, such as halogenated pyridines, should be characterized via:

  • NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve ambiguities in substitution patterns, as demonstrated for structurally related fluoropyridines .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact (WGK 3 classification indicates aquatic toxicity) .
  • Storage: Keep in airtight containers at 0–6°C to prevent decomposition .
  • Waste disposal: Segregate halogenated waste and collaborate with certified hazardous waste treatment facilities .

Q. Which analytical methods are optimal for assessing purity and stability?

Answer:

  • HPLC with UV/fluorescence detection to quantify impurities (<0.1% threshold for pharmaceutical intermediates) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for fluorinated compounds prone to degradation at elevated temperatures .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved, and what factors influence substitution patterns?

Answer: The chloro and fluoro groups exhibit distinct reactivity:

  • Chlorine is more susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) due to its lower electronegativity compared to fluorine .
  • Fluorine directs electrophilic substitutions to meta/para positions via its strong electron-withdrawing effect. Computational studies (DFT) can predict reactivity trends, as shown in regioexhaustive functionalization of trifluoromethylpyridines .
  • Experimental optimization: Use controlled temperatures (-78°C to 25°C) and stoichiometric ratios to minimize competing pathways .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

  • Case study: If ¹⁹F NMR signals deviate from expected shifts, consider:
    • Solvent effects: Fluorine chemical shifts are highly solvent-dependent.
    • Tautomerism: For example, pyridine N-oxide formation (observed in oxidation reactions) alters electronic environments .
  • Cross-validation: Pair NMR with X-ray structures (e.g., for 5-(4-fluorophenyl)pyridine derivatives ) or IR spectroscopy to confirm functional groups.

Q. What strategies enhance the compound’s utility in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

Answer:

  • Bioisosteric replacement: Substitute the chloro group with bioisosteres (e.g., CF₃, CN) to modulate potency and pharmacokinetics, as seen in thiazolo[5,4-b]pyridine derivatives .
  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the 4-(p-tolyl) position to improve bioavailability .
  • Target validation: Use computational docking (AutoDock Vina) to predict binding affinities against kinase targets, followed by in vitro assays (IC₅₀ determination) .

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